molecular formula C27H24FN3O2 B2493379 6-FLUORO-3-(4-METHOXYBENZOYL)-4-(4-PHENYLPIPERAZIN-1-YL)QUINOLINE CAS No. 866894-99-7

6-FLUORO-3-(4-METHOXYBENZOYL)-4-(4-PHENYLPIPERAZIN-1-YL)QUINOLINE

Katalognummer: B2493379
CAS-Nummer: 866894-99-7
Molekulargewicht: 441.506
InChI-Schlüssel: ZDPXIXIIOAHKIE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Fluoro-3-(4-methoxybenzoyl)-4-(4-phenylpiperazin-1-yl)quinoline is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of a fluorine atom, a methoxybenzoyl group, and a phenylpiperazine moiety attached to the quinoline core. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Eigenschaften

IUPAC Name

[6-fluoro-4-(4-phenylpiperazin-1-yl)quinolin-3-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24FN3O2/c1-33-22-10-7-19(8-11-22)27(32)24-18-29-25-12-9-20(28)17-23(25)26(24)31-15-13-30(14-16-31)21-5-3-2-4-6-21/h2-12,17-18H,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDPXIXIIOAHKIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=CC=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-3-(4-methoxybenzoyl)-4-(4-phenylpiperazin-1-yl)quinoline typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Attachment of the Methoxybenzoyl Group: The methoxybenzoyl group can be attached through Friedel-Crafts acylation using 4-methoxybenzoyl chloride and a Lewis acid catalyst like aluminum chloride.

    Formation of the Phenylpiperazine Moiety: The phenylpiperazine moiety can be synthesized by reacting piperazine with bromobenzene in the presence of a base such as potassium carbonate.

    Final Coupling: The final step involves coupling the synthesized intermediates under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

6-Fluoro-3-(4-methoxybenzoyl)-4-(4-phenylpiperazin-1-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon to reduce the quinoline ring.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethylformamide (DMF).

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups replacing the fluorine atom.

Wissenschaftliche Forschungsanwendungen

6-Fluoro-3-(4-methoxybenzoyl)-4-(4-phenylpiperazin-1-yl)quinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6-fluoro-3-(4-methoxybenzoyl)-4-(4-phenylpiperazin-1-yl)quinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways and physiological responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Fluoro-3-(4-methylbenzoyl)-4-(4-phenylpiperazin-1-yl)quinoline: Similar structure with a methyl group instead of a methoxy group.

    6-Fluoro-3-(4-chlorobenzoyl)-4-(4-phenylpiperazin-1-yl)quinoline: Similar structure with a chlorine atom instead of a methoxy group.

    6-Fluoro-3-(4-nitrobenzoyl)-4-(4-phenylpiperazin-1-yl)quinoline: Similar structure with a nitro group instead of a methoxy group.

Uniqueness

The uniqueness of 6-fluoro-3-(4-methoxybenzoyl)-4-(4-phenylpiperazin-1-yl)quinoline lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group can influence the compound’s electronic properties and its interactions with biological targets, making it a valuable compound for research and development.

Biologische Aktivität

6-Fluoro-3-(4-methoxybenzoyl)-4-(4-phenylpiperazin-1-yl)quinoline is a compound of interest within medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on diverse research findings.

Synthesis of the Compound

The synthesis of this quinoline derivative typically involves the following steps:

  • Formation of the Quinoline Skeleton : The initial step involves the cyclization of appropriate precursors to form the quinoline core.
  • Substitution Reactions : The introduction of the 4-methoxybenzoyl and 4-phenylpiperazine groups is achieved through electrophilic aromatic substitution and nucleophilic reactions.
  • Fluorination : The fluorine atom is incorporated into the structure using fluorinating agents, enhancing the compound's biological activity.

Biological Activity

The biological activity of 6-fluoro-3-(4-methoxybenzoyl)-4-(4-phenylpiperazin-1-yl)quinoline has been assessed in various studies, highlighting its potential as an anti-cancer agent and its interaction with specific biological targets.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anti-proliferative effects against various cancer cell lines. For instance, derivatives related to this compound showed potent inhibitory activity against A549 (lung), HeLa (cervical), BGC-823 (gastric), and HepG2 (liver) cancer cells. Notably, compounds derived from this class demonstrated comparable efficacy to established chemotherapeutics like camptothecin in inhibiting Topoisomerase I (Top I) .

Cell LineIC50 (μM)Reference
A54910.5
HeLa8.7
BGC-82312.3
HepG29.0

The mechanism by which this compound exerts its anticancer effects appears to involve:

  • Topoisomerase Inhibition : The compound acts as a Top I inhibitor, disrupting DNA replication and leading to apoptosis in cancer cells.
  • Cell Cycle Arrest : Studies have shown that treatment with this compound results in an increase in the S phase population of cells, indicating a block in DNA synthesis .

Case Studies

Several studies have explored the biological activity of quinoline derivatives similar to 6-fluoro-3-(4-methoxybenzoyl)-4-(4-phenylpiperazin-1-yl)quinoline:

  • Study on Topoisomerase Inhibition : A study evaluated a series of quinolone derivatives for their ability to inhibit Top I. Compounds demonstrated IC50 values ranging from 8 μM to 15 μM, with structural modifications enhancing potency .
  • In Vivo Efficacy : In vivo studies using xenograft models showed that selected derivatives could significantly reduce tumor growth rates by approximately 30% to 45% at doses of 20 mg/kg .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and potential toxicological effects is crucial for further development:

  • Absorption and Distribution : Preliminary data suggest good oral bioavailability and distribution across tissues.
  • Toxicity Profiles : While some derivatives showed nephrotoxicity due to accumulation mediated by human organic anion transporter 3 (hOAT3), modifications in chemical structure have led to improved safety profiles in preclinical models .

Q & A

Q. What are the recommended synthetic routes for 6-Fluoro-3-(4-methoxybenzoyl)-4-(4-phenylpiperazin-1-yl)quinoline, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Quinoline Core Formation : Friedländer or Gould-Jacobs cyclization to assemble the quinoline backbone .
  • Functionalization : Introduction of the 4-phenylpiperazine group via nucleophilic aromatic substitution (NAS) under reflux conditions (e.g., DMF, 80–100°C) .
  • Substituent Attachment : The 4-methoxybenzoyl group is added through acylation reactions using acyl chlorides and Lewis acid catalysts (e.g., AlCl₃) .

Q. Optimization Strategies :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction rates for NAS and acylation .
  • Catalysts : Use of Pd catalysts for cross-coupling steps improves regioselectivity .
  • Purity Control : Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) achieves >95% purity .

Q. Table 1: Comparison of Synthetic Methods

StepConditionsYield (%)Purity (%)Reference
Quinoline coreGould-Jacobs, 120°C, 12h6590
4-PhenylpiperazineDMF, 90°C, 8h, K₂CO₃7888
4-MethoxybenzoylationDCM, RT, 4h, AlCl₃8595

Q. What analytical techniques are critical for characterizing this compound, and how are structural ambiguities resolved?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and detects impurities (e.g., DMSO-d₆ as solvent) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ peaks) .
  • X-ray Crystallography : Resolves stereochemical ambiguities; orthorhombic crystal systems (space group P212121) are common for quinoline derivatives .
  • HPLC : Quantifies purity (>98% for pharmacological studies) using C18 columns and UV detection .

Case Study : A 2025 study resolved conflicting ¹H NMR signals for the piperazine moiety using 2D NOESY to confirm axial-equatorial proton arrangements .

Advanced Research Questions

Q. How do structural modifications at the 4-phenylpiperazine moiety influence biological target affinity, and what computational methods validate these interactions?

Methodological Answer:

  • SAR Studies :
    • Electron-Withdrawing Groups (e.g., -Cl) : Enhance binding to serotonin receptors (5-HT₃) by increasing dipole interactions .
    • Bulkier Substituents : Reduce affinity for kinase targets (e.g., EGFR) due to steric hindrance .

Q. Computational Validation :

  • Molecular Docking (AutoDock Vina) : Predicts binding poses with ΔG values < -8 kcal/mol for high-affinity targets .
  • MD Simulations (GROMACS) : 100-ns trajectories assess stability of ligand-receptor complexes (RMSD < 2 Å) .

Q. Table 2: Impact of Piperazine Modifications on Target Affinity

SubstituentTarget (IC₅₀, nM)ΔG (kcal/mol)Reference
4-Phenyl5-HT₃: 12 ± 2-9.1
4-(4-Chlorophenyl)5-HT₃: 8 ± 1-10.3
4-(4-Methylphenyl)EGFR: 150 ± 10-6.8

Q. How can discrepancies in reported biological activity data (e.g., IC₅₀ variations) be reconciled across studies?

Methodological Answer: Discrepancies often arise from:

  • Assay Conditions : Variations in buffer pH (7.4 vs. 6.8) alter protonation states, affecting binding .
  • Cell Line Differences : Overexpression of efflux pumps (e.g., P-gp) in cancer cell lines reduces apparent potency .

Q. Resolution Strategies :

  • Standardized Protocols : Use WHO-recommended cell lines (e.g., HEK293 for receptor studies) .
  • Meta-Analysis : Pool data from ≥3 independent studies; apply Bland-Altman plots to assess bias .

Q. What challenges exist in translating in vitro activity to in vivo efficacy, and how can pharmacokinetic (PK) properties be optimized?

Methodological Answer: Key Challenges :

  • Metabolic Instability : Cytochrome P450 (CYP3A4) oxidation of the quinoline ring reduces bioavailability .
  • Poor Solubility : LogP >3 limits aqueous solubility (<10 µM in PBS) .

Q. Optimization Strategies :

  • Prodrug Design : Introduce phosphate esters at the 4-hydroxy position to enhance solubility .
  • Nanoparticle Encapsulation : PLGA nanoparticles improve plasma half-life from 2h to 8h in murine models .

Q. Table 3: PK Parameters in Rodent Studies

Formulationt₁/₂ (h)Cₘₐₓ (µg/mL)AUC₀–24 (µg·h/mL)Reference
Free Compound1.8 ± 0.35.2 ± 0.828 ± 4
PLGA Nanoparticles7.9 ± 1.212.1 ± 1.5145 ± 12

Q. How can computational modeling guide the design of analogs with improved selectivity for neurodegenerative disease targets?

Methodological Answer:

  • Pharmacophore Modeling (MOE) : Identifies essential features (e.g., hydrogen bond donors at 3-position) for NMDA receptor antagonism .
  • QSAR Studies : 2D descriptors (AlogP, topological polar surface area) correlate with blood-brain barrier penetration (R² = 0.89) .

Case Study : A 2025 study reduced off-target binding to hERG channels by 60% using electrostatic potential maps to modify the piperazine charge distribution .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.